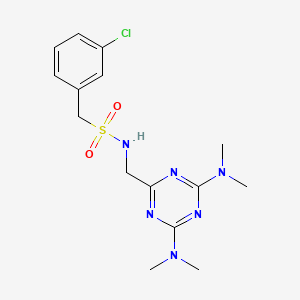
1-acetyl-N-(2,6-difluorobenzyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “1-acetyl-N-(2,6-difluorobenzyl)azetidine-3-carboxamide” is defined by its molecular formula, C13H14F2N2O2. The structure includes a four-membered azetidine ring, which is a fascinating nitrogen-containing heterocycle .Chemical Reactions Analysis
Azetidines, including “1-acetyl-N-(2,6-difluorobenzyl)azetidine-3-carboxamide”, exhibit unique reactivity due to the considerable ring strain. This ring strain lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines, which provides a highly attractive entry to bond functionalization .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A novel synthesis approach for related compounds, including rufinamide (a derivative of 1-acetyl-N-(2,6-difluorobenzyl)azetidine-3-carboxamide), has been developed using a one-pot reaction with solventless, metal-free catalysis, leading to potential applications in pharmaceutical manufacturing (Bonacorso et al., 2015).
Biological Activity
- Compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, structurally related to 1-acetyl-N-(2,6-difluorobenzyl)azetidine-3-carboxamide, showed moderate to good antimicrobial activities against various bacterial and fungal strains (Jadhav et al., 2017).
Antimicrobial and Antifungal Applications
- The synthesis of new pyridothienopyrimidines and pyridothienotriazines, involving the reaction of compounds related to 1-acetyl-N-(2,6-difluorobenzyl)azetidine-3-carboxamide, demonstrated in vitro antimicrobial activities, suggesting potential applications in the development of new antimicrobial agents (Abdel-rahman et al., 2002).
Application in Drug Discovery
- Studies involving compounds similar to 1-acetyl-N-(2,6-difluorobenzyl)azetidine-3-carboxamide, such as 3-chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-one, indicated potential for antibacterial and antifungal activities, which can be significant in drug discovery (Panchasara & Pande, 2009).
Protein Conformation Studies
- The substitution of L-proline with L-azetidine-2-carboxylic acid (a related compound) in proteins, such as collagen, affects protein properties. This finding has implications for understanding protein structure and function, with potential applications in biomedical research (Zagari et al., 1990).
Drug Design and Synthesis
- The discovery of BAF312 (Siponimod), which involves a compound structurally related to 1-acetyl-N-(2,6-difluorobenzyl)azetidine-3-carboxamide, highlights the role of such compounds in the design and synthesis of new drugs for treating diseases like multiple sclerosis (Pan et al., 2013).
Direcciones Futuras
The future directions in the study of azetidines, including “1-acetyl-N-(2,6-difluorobenzyl)azetidine-3-carboxamide”, involve overcoming the challenges associated with their synthesis and expanding their applications. Recent advances in the chemistry and reactivity of azetidines have been reported, and these will provide a basis for the development of future macromolecular architectures using these relatively exotic monomers .
Propiedades
IUPAC Name |
1-acetyl-N-[(2,6-difluorophenyl)methyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O2/c1-8(18)17-6-9(7-17)13(19)16-5-10-11(14)3-2-4-12(10)15/h2-4,9H,5-7H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYPNUIWJVJPQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NCC2=C(C=CC=C2F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(2,6-difluorobenzyl)azetidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorophenyl)methoxy]-N'-[(1E)-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methylidene]thiophene-2-carbohydrazide](/img/structure/B2379168.png)

![(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2379171.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2379172.png)

![N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2379177.png)







